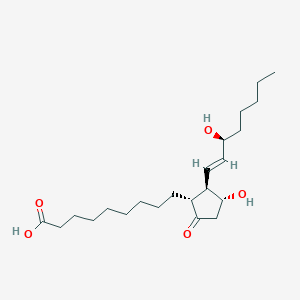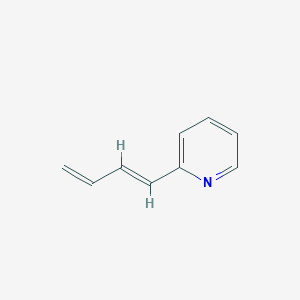
2-(1,3-Butadienyl)pyridine
Overview
Description
“2-(1,3-Butadienyl)pyridine” is a chemical compound with the molecular formula C9H9N . It is also known by other synonyms such as "Pyridine, 2-(1E)-1,3-butadien-1-yl-" . The molecular weight of this compound is 131.17 .
Molecular Structure Analysis
Pyridine is formed by replacing one of the CH groups in benzene with a nitrogen atom . The orbitals in the ring have not changed significantly and there are still the six pi-electrons from the three double bonds in the aromatic structure .Chemical Reactions Analysis
The oxidation of 1,3-butadien-1-yl, a component of “2-(1,3-Butadienyl)pyridine”, has been studied. The reaction is fast, with the total rate constant being in the range of 3.4–5.6 × 10 −11 cm 3 molecule −1 s −1 .Physical And Chemical Properties Analysis
The physical properties of a substance can be observed or measured without changing the identity of the substance. These include color, density, hardness, and more . The specific physical and chemical properties of “2-(1,3-Butadienyl)pyridine” are not available in the search results.Scientific Research Applications
Nickel-Catalyzed Dehydrogenative Cycloaddition
- Study : Ohashi et al. (2011) developed a Ni(0)-catalyzed intermolecular dehydrogenative [4 + 2] cycloaddition reaction of 1,3-butadienes with nitriles to give a variety of pyridines regioselectively (Ohashi et al., 2011).
Formation of Cyclopenta[c]pyridine Derivatives
- Study : Yin et al. (2017) found that reactions between 1,4-dibromo-1,3-butadienes and 2,5-disubstituted pyrroles catalyzed by palladium yield cyclopenta[c]pyridine derivatives, demonstrating a significant ring expansion (Yin et al., 2017).
Phosphine-Catalyzed [4 + 2] Annulation
- Study : Zhu et al. (2003) explored a phosphine-catalyzed [4 + 2] annulation for synthesizing tetrahydropyridines, highlighting the complete regioselectivity in the formation of these adducts (Zhu et al., 2003).
Cycloaddition Reactions with Aromatic Nitriles
- Study : Wang et al. (2006) investigated the cycloaddition reactions of 1-lithio-1,3-dienes with organonitriles, forming various substituted pyridines, pyrroles, and linear butadienylimines (Wang et al., 2006).
Enhancement of Quadratic Hyperpolarizability
- Study : Lucenti et al. (2004) found that coordination to the "Os3(CO)11" cluster core of substituted styrylpyridines, including trans,trans-4-(4'-NMe2-phenyl-1,3-butadienyl)pyridine, enhances their quadratic hyperpolarizability (Lucenti et al., 2004).
Synthesis and Coordination Chemistry
- Study : Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, highlighting their applications in luminescent lanthanide compounds and iron complexes (Halcrow, 2005).
Catalytic Cycle of Cobalt-Catalyzed Hydromethoxycarbonylation
- Study : Mika et al. (2011) conducted high-pressure in situ investigations of the cobalt-catalyzed hydromethoxycarbonylation of 1,3-butadiene in the presence of pyridine, providing insights into the catalytic cycle and formation of key intermediates (Mika et al., 2011).
Synthesis of Functionalized Unsymmetrical 1,3-Butadiene-3-yne Derivatives
- Study : Bandi et al. (2017) reported a method for synthesizing functionalized unsymmetrical 1,3-butadiene-3-yne derivatives, which were further utilized for the synthesis of novel trisubstituted pyridine derivatives (Bandi et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[(1E)-buta-1,3-dienyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-3-6-9-7-4-5-8-10-9/h2-8H,1H2/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCJBOUUDANSHD-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C/C=C/C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



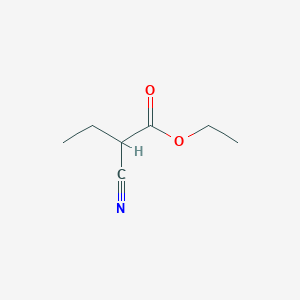
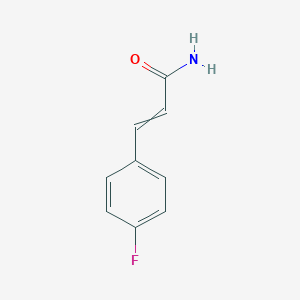
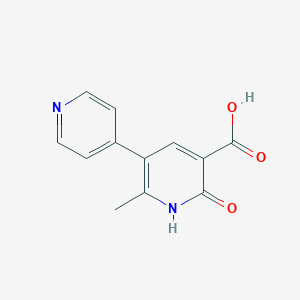
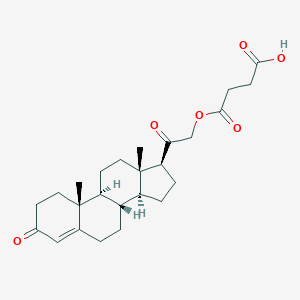
![1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea](/img/structure/B155322.png)
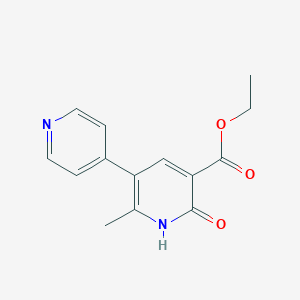

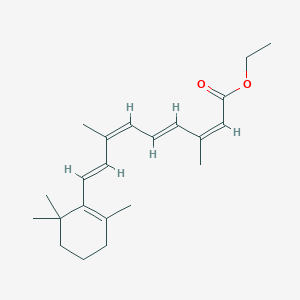
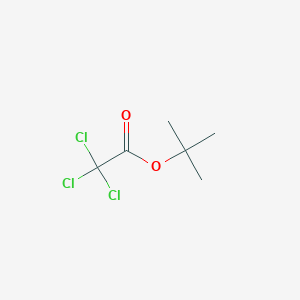
![(7,9a-dihydroxy-9-methyl-3-methylidene-2-oxospiro[3a,4,5,6a,7,9b-hexahydroazuleno[4,5-b]furan-6,2'-oxirane]-4-yl) (Z)-2-methylbut-2-enoate](/img/structure/B155330.png)


